

# Spectroscopic Profile of 6-Methoxynicotinonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Methoxynicotinonitrile

Cat. No.: B102282

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methoxynicotinonitrile** (CAS No. 5470-66-6), a key intermediate in various chemical syntheses. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry for **6-Methoxynicotinonitrile**.

Table 1:  $^1\text{H}$  NMR Spectral Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.5	Doublet	1H	H-2
~7.9	Doublet of Doublets	1H	H-4
~6.8	Doublet	1H	H-5
~3.9	Singlet	3H	-OCH <sub>3</sub>

Note: Experimental data for the specific, unsubstituted **6-Methoxynicotinonitrile** is not readily available in public databases. The data presented is based on predictions and analysis of structurally similar compounds.

Table 2:  $^{13}\text{C}$  NMR Spectral Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~164	C-6
~152	C-2
~142	C-4
~117	C-5
~116	-CN
~109	C-3
~54	-OCH <sub>3</sub>

Note: As with the  $^1\text{H}$  NMR data, these chemical shifts are predicted based on known values for substituted pyridines and related nitrile compounds in the absence of readily available experimental spectra.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2230-2210	Medium	C $\equiv$ N stretch (Nitrile)
~1600-1550	Medium to Strong	C=N and C=C stretching (Pyridine ring)
~1480-1440	Medium	C-H bending (Pyridine ring)
~1300-1200	Strong	C-O-C asymmetric stretch (Aryl ether)
~1050-1000	Strong	C-O-C symmetric stretch (Aryl ether)

Table 4: Mass Spectrometry Data

m/z	Interpretation
134	$[M]^+$ (Molecular Ion)
119	$[M - CH_3]^+$
104	$[M - CH_2O]^+$
91	$[M - HCN - CH_3]^+$

## Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation. While specific experimental parameters for **6-Methoxynicotinonitrile** are not widely published, the following are generalized protocols for the techniques discussed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **6-Methoxynicotinonitrile** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire  $^1H$  and  $^{13}C$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for  $^1H$ ).
  - For  $^1H$  NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - For  $^{13}C$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}C$  isotope. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

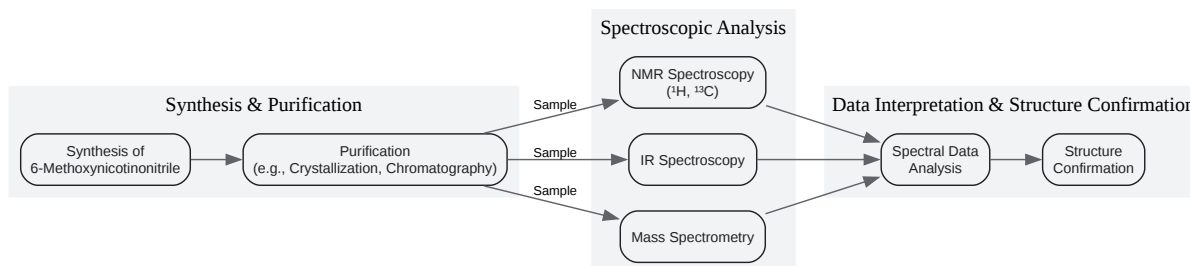
- **Sample Preparation:** For a solid sample like **6-Methoxynicotinonitrile**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- **Ionization:** Electron Ionization (EI) is a common method for small, volatile molecules. In this technique, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like **6-Methoxynicotinonitrile**.



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A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

This diagram outlines the logical progression from the synthesis and purification of the compound to its analysis by various spectroscopic techniques, culminating in the interpretation of the data to confirm its chemical structure.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)